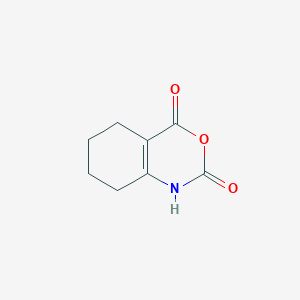

5,6,7,8-四氢-2H-3,1-苯并噁嗪-2,4(1H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

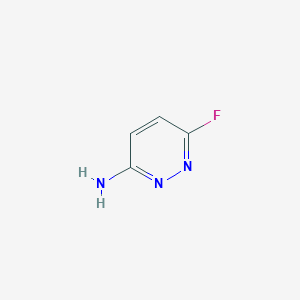

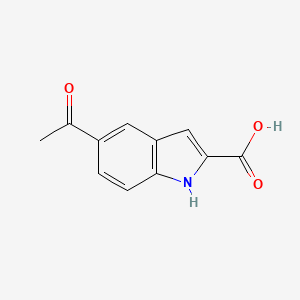

The compound 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that is part of the benzoxazine family. This family of compounds is known for its diverse biological activities, including antimicrobial and antioxidant properties. The compound itself is not directly mentioned in the provided papers, but related compounds within the benzoxazine class are discussed, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related 1H-benzoxazine-2,4-diones is described as a facile one-step process starting from heterocyclic anhydrides and TMSA (trimethylsilyl azide). This method appears to be efficient, with yields ranging from 57 to 98% . Although the specific synthesis of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is not detailed, the high yields suggest that the synthesis of similar compounds is likely to be successful using comparable methods.

Molecular Structure Analysis

The molecular structure of a related compound, a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative, was confirmed by X-ray diffraction analysis . This technique is crucial for determining the precise arrangement of atoms within a molecule and can provide insights into the molecular structure of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione by analogy.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione. However, the unexpected formation of a derivative during the condensation reaction mentioned in the first paper suggests that benzoxazine derivatives can undergo complex reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The antimicrobial and antioxidant activities of benzoxazine derivatives are highlighted in the second paper . These properties are evaluated using various assays, including the broth microdilution method for antimicrobial activity and DPPH inactivation and ferric-reducing power assay for antioxidant activity. The novel compound 1H-pyrazino[2,3-][1,3]oxazine-2,4-dione 4c, a related benzoxazine, showed the highest antioxidant capacity among the compounds tested. This suggests that 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione may also possess similar properties, which could be of interest for further research and potential applications in pharmaceuticals or as dietary supplements.

科学研究应用

聚合和热稳定性

- 热分解和聚合:一项研究调查了5,6,7,8-四氢-2H-3,1-苯并噁嗪-2,4(1H)-二酮的热分解,揭示了它在形成具有高热稳定性的高度致密的交联聚合物方面的潜力。该化合物经历了涉及二氧化碳损失和环状芳香酰胺形成的分解(Loughran, 1970)。

杂环化合物的合成

- 吡唑喹噁嗪酮的形成:另一项研究关注了该化合物的反应,导致吡唑[5,1-b]喹噁嗪-9-酮的合成,突出了其在创建复杂的杂环结构中的用途(Sircar, Capiris, & Kesten, 1981)。

- 与烯基膦烷的反应性:探讨了该化合物与烯基膦烷的反应性,导致了各种杂环化合物如喹啉和苯并哌啶的合成(Kamel & Abdou, 2007)。

抗菌和抗氧化活性

- 抗菌和抗氧化活性评估:一项研究展示了从杂环酐衍生的1H-苯并噁嗪-2,4-二酮的合成,并评估了其对各种病原体的抗菌活性,以及其抗氧化性质(Sarmiento-Sánchez等,2014)。

结构分析和化学性质

- 核四极共振研究:该化合物还通过核四极共振进行了研究,提供了有关其电子结构和性质的见解(Hiyama, Maruizumi, & Niki, 1979)。

在抗结核分枝杆菌药物中的应用

- 抗结核分枝杆菌化合物的合成:已经进行了使用该化合物的衍生物合成抗结核分枝杆菌药物的研究,展示了其在医药化学中的潜力(Waisser et al., 2000)。

除草活性

- 除草性能:对该化合物衍生物的除草活性进行的研究揭示了其作为开发有效除草剂的引导化合物的潜力(Huang et al., 2005)。

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMIIYLLPWLNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)